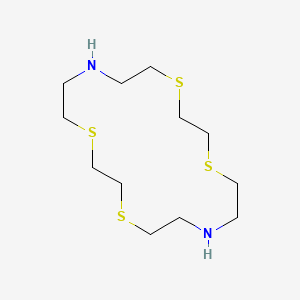

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Description

BenchChem offers high-quality 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4,10,13-tetrathia-7,16-diazacyclooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQRZGDWLMSBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCSCCNCCSCCSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339974 | |

| Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20934-69-4 | |

| Record name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel macrocycle, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. Thia-aza macrocycles represent a class of compounds with significant potential in coordination chemistry, catalysis, and as scaffolds in drug discovery due to their unique metal-binding properties and conformational flexibility. This document, intended for an audience of researchers and professionals in the chemical and pharmaceutical sciences, offers a scientifically grounded pathway to the synthesis and rigorous characterization of this target molecule. The methodologies presented are based on established principles of macrocyclic chemistry, drawing from proven synthetic strategies for analogous compounds. A step-by-step experimental protocol is provided, along with a detailed discussion of the analytical techniques required to confirm the structure and purity of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Introduction: The Significance of Thia-Aza Macrocycles

Macrocyclic compounds containing a combination of sulfur (thia) and nitrogen (aza) heteroatoms are of considerable interest in the field of supramolecular and medicinal chemistry. The presence of soft thioether donors and harder amine donors within the same cyclic framework imparts unique coordination properties, allowing for selective complexation with a variety of metal ions. This has led to their exploration in areas such as:

-

Catalysis: As ligands for transition metal catalysts, influencing reactivity and selectivity.

-

Sensing: As ionophores in chemical sensors for the detection of specific metal ions.

-

Radiopharmaceuticals: As chelating agents for radioactive metal isotopes in imaging and therapy.[1]

-

Drug Development: As scaffolds for the design of therapeutic agents, where the macrocyclic structure can provide conformational constraint and improved metabolic stability.

The specific target of this guide, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane, is an 18-membered ring system that is anticipated to exhibit a rich coordination chemistry, particularly with soft transition metals. Its synthesis and characterization are therefore of fundamental importance for exploring these potential applications.

Synthetic Strategy and Protocol

The synthesis of macrocycles often presents challenges related to achieving high yields and minimizing oligomerization. The proposed synthesis for 1,4,10,13-tetrathia-7,16-diazacyclooctadecane is based on a well-established approach for analogous thia-aza macrocycles, which employs a [2+2] condensation of a dithiol and a bis(electrophile) under high-dilution conditions.[1] This strategy is designed to favor intramolecular cyclization over intermolecular polymerization.

Retrosynthetic Analysis and Key Precursors

The retrosynthetic analysis of the target macrocycle points to two key building blocks: a diamine-containing dithiol and a suitable dielectrophile. A logical and accessible approach involves the reaction of N,N'-bis(2-thioethyl)ethylenediamine with a dielectrophile such as 1,2-dibromoethane. However, a more convergent and often higher-yielding strategy involves the use of tosylated precursors to enhance the reactivity of the amine nucleophiles and to protect them during the initial steps. A plausible synthetic route is adapted from the work of Craig et al. on the synthesis of related dithiatetraaza macrocycles.[1]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the preparation of the key bis(tosylamide)dithiol intermediate, followed by the final macrocyclization reaction.

Caption: A schematic of the proposed synthetic route.

Detailed Experimental Protocol

Step 1: Synthesis of the N,N'-Ditosyl-protected Dithiol Intermediate

-

To a stirred solution of N,N'-ditosylethylenediamine in dry dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation of the tosylamides.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-(2-bromoethyl)-1,3-dithiolane (2.2 equivalents) in dry DMF dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the dithiolane-protected intermediate.

-

Deprotect the dithiolane groups using a standard method, such as treatment with mercuric chloride and calcium carbonate, followed by workup with aqueous hydrogen sulfide, to yield the desired dithiol.

Step 2: Macrocyclization

-

Prepare a suspension of cesium carbonate (2 equivalents) in a large volume of dry DMF. This high-dilution setup is crucial for favoring macrocyclization.

-

Simultaneously, add solutions of the dithiol intermediate from Step 1 (1 equivalent) in dry DMF and 1,2-dibromoethane (1 equivalent) in dry DMF to the stirred cesium carbonate suspension over a period of 24-48 hours using syringe pumps.

-

After the addition is complete, stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) for an additional 24 hours.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Remove the DMF under high vacuum.

-

Purify the resulting crude tosylated macrocycle by column chromatography.

Step 3: Detosylation

-

The final step is the removal of the tosyl protecting groups. This can be achieved under harsh conditions, for example, by heating in a mixture of hydrobromic acid and acetic acid, or under dissolving metal conditions (e.g., sodium in liquid ammonia).

-

After the reaction is complete, carefully neutralize the reaction mixture and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the final product, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane, by recrystallization or column chromatography.

Characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Rigorous characterization is essential to confirm the identity and purity of the synthesized macrocycle. A combination of spectroscopic and analytical techniques should be employed.

Sources

Introduction: The Architectural Elegance of Dithia-Diazacyclooctadecane Macrocycles

An In-Depth Technical Guide to the Physicochemical Properties of Dithia-Diazacyclooctadecane Macrocycles

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic compounds, molecules containing a ring of twelve or more atoms, represent a unique and compelling area of chemical space at the intersection of small molecules and biologics.[1] Among these, the 18-membered dithia-diazacyclooctadecane framework stands out for its distinctive structural and functional properties. Characterized by a large ring containing two sulfur (thia) and two nitrogen (diaza) donor atoms, these macrocycles offer a semi-rigid, pre-organized architecture ideal for selective metal ion complexation.[2]

The strategic placement of soft sulfur donors and harder nitrogen donors within the macrocyclic cavity imparts a nuanced binding preference, making them particularly adept at coordinating with a range of transition metal ions. This ability to form stable and kinetically inert complexes is the cornerstone of their utility. The enhanced stability, known as the "macrocyclic effect," arises from the reduced entropic penalty upon complexation compared to their linear counterparts.[3]

This guide provides a comprehensive exploration of the core physicochemical properties of dithia-diazacyclooctadecane macrocycles. We will delve into their synthesis and structural analysis, dissect the thermodynamics and kinetics that govern their metal ion interactions, and explore the practical methodologies used to characterize these crucial parameters. The insights presented herein are vital for professionals in drug development, radiopharmaceuticals, and materials science who seek to harness the unique capabilities of these sophisticated molecular scaffolds.

Synthesis and Structural Elucidation: Building the Framework

The construction of a macrocyclic ring is a formidable synthetic challenge, primarily due to the entropic favorability of intermolecular polymerization over the desired intramolecular cyclization. The primary strategy to overcome this is the implementation of high-dilution conditions, which ensures that the reactive ends of a single precursor molecule are more likely to find each other than to react with another molecule.

Expert Insight: The choice between a template-driven or template-free synthesis is critical. Metal-ion template synthesis can significantly improve the yield of the desired macrocycle by organizing the precursor fragments in a favorable geometry for ring closure.[4] However, the subsequent removal of the template ion can be challenging and may require harsh conditions that could compromise the integrity of the macrocycle. For this reason, a template-free high-dilution approach, while often lower-yielding, provides direct access to the metal-free ligand, offering greater flexibility for subsequent complexation studies.

Caption: General structural features of a dithia-diazacyclooctadecane macrocycle.

Protocol: Template-Free Synthesis of a Dithia-Diazacyclooctadecane Macrocycle

This protocol describes a generalized approach for synthesizing an N,N'-disubstituted dithia-diazacyclooctadecane via the condensation of a dithia-diol and a diamine.

Step 1: Activation of the Dithia-Diol

-

Dissolve one equivalent of the starting dithia-diol (e.g., 3,6-dithiaoctane-1,8-diol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add two equivalents of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) and two equivalents of a non-nucleophilic base (e.g., triethylamine).

-

Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The resulting dithia-ditosylate is purified via column chromatography.

Step 2: High-Dilution Macrocyclization

-

Prepare two separate solutions for simultaneous addition:

-

Solution A: Dissolve one equivalent of the purified dithia-ditosylate in a large volume of a polar aprotic solvent such as dimethylformamide (DMF).

-

Solution B: Dissolve one equivalent of the desired diamine (e.g., N,N'-dibenzylethylenediamine) and two equivalents of a base (e.g., potassium carbonate) in a large volume of DMF.

-

-

Using syringe pumps, add both Solution A and Solution B dropwise over a period of 10-12 hours to a vigorously stirred, heated (e.g., 80 °C) solution of DMF. Rationale: The slow, simultaneous addition under high-dilution conditions is crucial to favor the intramolecular ring-closing reaction.

-

After the addition is complete, continue stirring the reaction mixture at 80 °C for another 24 hours.

-

Cool the mixture, filter to remove the inorganic base, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired dithia-diazacyclooctadecane macrocycle.

Step 3: Structural Verification

-

¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and assess the symmetry of the macrocycle.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

-

X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous proof of the structure, including the ring conformation and cavity dimensions in the solid state.[5][6]

Metal Ion Complexation: Thermodynamics and Kinetics

The utility of dithia-diazacyclooctadecane macrocycles is intrinsically linked to their interaction with metal ions. A comprehensive understanding requires the separate evaluation of thermodynamic stability and kinetic inertness.

Thermodynamic Stability

Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction, quantified by the stability constant (log K). A high log K value indicates a strong affinity of the ligand for the metal ion and that the complex is highly favored at equilibrium.

Expert Insight: The "macrocyclic effect" is a key driver of the high stability observed. By pre-organizing the donor atoms, the macrocycle minimizes the unfavorable entropy loss that occurs when multiple individual ligand molecules bind to a metal ion. This results in a more favorable Gibbs free energy of complexation (ΔG = -RTlnK) compared to analogous open-chain ligands.[7]

Protocol: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is the gold standard for determining ligand protonation constants and metal-ligand stability constants in solution.[6]

Workflow:

-

System Calibration: Calibrate a high-precision pH electrode and glass cell assembly using standard acid-base titrations to determine the standard electrode potential (E°) and the Nernstian slope.

-

Ligand Protonation:

-

Prepare a solution of the macrocycle (e.g., 0.001 M) in a constant ionic strength background electrolyte (e.g., 0.15 M NaCl) at a constant temperature (25 °C).[6]

-

Titrate this solution with a standardized solution of a strong acid (e.g., HCl) to a low pH (~2).

-

Perform a reverse titration by adding aliquots of a standardized, carbonate-free strong base (e.g., NaOH).

-

Record the pH value after each addition once the reading stabilizes.

-

-

Metal Complexation:

-

Repeat the titration procedure with a new solution containing the macrocycle and the metal ion of interest (e.g., CuCl₂) at a 1:1 molar ratio.

-

-

Data Analysis:

-

Use specialized software (e.g., HYPERQUAD) to refine the protonation constants (Ka) of the ligand and the stability constant (K) of the metal complex by fitting the experimental titration curves (pH vs. volume of titrant) to a chemical equilibrium model.

-

| Property | Symbol | Definition | Significance |

| Protonation Constant | log Kₐᵢ | The equilibrium constant for the i-th protonation step of the ligand. | Determines the ligand's charge state and availability for metal binding at a given pH. |

| Stability Constant | log KML | The equilibrium constant for the reaction M + L ⇌ ML. | Quantifies the thermodynamic affinity of the ligand for the metal ion. |

| Conditional Stability | log K' | The apparent stability constant at a specific pH. | Provides a more biologically relevant measure of complex stability under physiological conditions.[6] |

Table 1: Key Thermodynamic Parameters for Macrocyclic Complexes.

Kinetic Inertness

Kinetic inertness describes the rate at which a complex undergoes substitution or dissociation reactions. A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). For in vivo applications, such as radiopharmaceuticals or MRI contrast agents, high kinetic inertness is paramount to prevent the release of potentially toxic free metal ions.[8]

Caption: Experimental workflow for determining the kinetic inertness of a metal complex.

Protocol: UV-Vis Spectrophotometry for Dissociation Kinetics

This method monitors changes in the electronic absorption spectrum of the metal complex as it dissociates.

Step 1: Preparation

-

Prepare a stock solution of the purified metal-macrocycle complex (e.g., ₂) in the desired buffer.

-

Prepare a solution of the challenging agent (e.g., 1 M HCl or a 100-fold excess of a competing metal ion like Zn²⁺).

Step 2: Kinetic Run

-

Place a cuvette containing the buffer solution in a temperature-controlled spectrophotometer (e.g., 25 °C).

-

Inject a small aliquot of the complex stock solution into the cuvette and mix rapidly.

-

Immediately initiate the reaction by injecting the challenging agent.

-

Start recording the absorbance at a fixed wavelength (typically the λ_max of the complex) at regular time intervals until the reaction reaches completion (i.e., the absorbance value becomes stable).

Step 3: Data Analysis

-

The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function: Aₜ = A∞ + (A₀ - A∞)e^(-k_obs*t).

-

The half-life (t₁/₂) of the complex under these conditions is calculated as t₁/₂ = ln(2)/k_obs. This value provides a direct and comparable measure of the complex's kinetic inertness.

Applications in Drug Development

The unique physicochemical profile of dithia-diazacyclooctadecane macrocycles makes them highly attractive scaffolds for therapeutic and diagnostic applications. Their ability to form highly stable and kinetically inert complexes is particularly relevant.

-

Radiopharmaceuticals: These macrocycles can serve as bifunctional chelators. One part of the molecule (the macrocycle) securely binds a radioactive metal isotope (e.g., ⁶⁴Cu for PET imaging, or ⁹⁰Y for radiotherapy), while a linker attached to the macrocycle's backbone is conjugated to a targeting vector, such as an antibody or peptide.[3] The high kinetic inertness ensures that the radioisotope remains chelated until it reaches the target site, minimizing off-target toxicity.

-

MRI Contrast Agents: While typically dominated by gadolinium complexes of polyaza-polycarboxylate ligands, novel macrocycles are being explored to improve relaxivity and biological safety. The dithia-diaza framework offers a different coordination environment that could be tuned to modulate the properties of paramagnetic metal complexes.

-

Metalloenzyme Inhibitors: By chelating essential metal ions in the active site of a metalloenzyme, these macrocycles can act as inhibitors. The selectivity can be tuned by modifying the ring size and donor atoms to match the coordination preference of the target enzyme's metal cofactor.

Caption: The role of a macrocycle as a bifunctional chelator in targeted radiotherapy.

Conclusion and Future Outlook

Dithia-diazacyclooctadecane macrocycles are a class of ligands with compelling physicochemical properties defined by their pre-organized structure and mixed soft/hard donor set. Their capacity to form thermodynamically stable and, crucially, kinetically inert complexes with various metal ions positions them as powerful tools in medicinal chemistry and beyond. The robust experimental protocols detailed in this guide for synthesis, and for thermodynamic and kinetic characterization, provide a validated framework for researchers to reliably evaluate and compare new derivatives.

Future advancements in this field will likely focus on the rational design of next-generation macrocycles. This includes the incorporation of greater rigidity to enhance metal ion selectivity, the attachment of diverse functional groups to modulate solubility and biological activity, and the development of more efficient, high-yield synthetic methodologies. As our ability to precisely engineer these molecular architectures grows, so too will their impact on the development of novel diagnostics, targeted therapies, and advanced materials.

References

- ResearchGate. (n.d.). Physicochemical property distributions of macrocycles (containing... | Download Scientific Diagram.

-

9. Source Not Available.

-

Vaněk, J. (n.d.). Study of thermodynamic, kinetic and analytical properties of tetraazamacrocyclic ligand derivatives Ph.D. Thesis. IS MUNI. Retrieved from [Link]

- ResearchGate. (n.d.). The synthesis of macrocycles for drug discovery.

-

Kaur, N., et al. (n.d.). Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups. PMC. Retrieved from [Link]

-

Giordanetto, F., et al. (n.d.). Macrocycles in Drug Discovery—Learning from the Past for the Future. PMC. Retrieved from [Link]

-

Zhang, K. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. PubMed. Retrieved from [Link]

-

Wu, T., et al. (n.d.). From π-conjugated macrocycles to heterocycloarenes based on benzo[2,1-b:3,4-b′]dithiophene (BDTh): size- and geometry-dependent host–guest properties. PMC. Retrieved from [Link]

-

Bernhardt, P. V., et al. (n.d.). Metal-directed syntheses of dithiadiazacyclotetradecane macrocycles with pendant alcohol and nitro or carboxylate groups involving macrocycle ring expansion. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Tircsó, G., et al. (n.d.). Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference. NIH. Retrieved from [Link]

-

Homberg, A., et al. (n.d.). One-Step Synthesis of Diaza Macrocycles by Rh(II)-Catalyzed [3 + 6 + 3 + 6] Condensations of Morpholines a. Archive ouverte UNIGE. Retrieved from [Link]

-

Prasad, R. N., et al. (n.d.). Mono and trinuclear lanthanide complexes of 13-membered tetraaza macrocycle: Synthesis and characterization. Indian Academy of Sciences. Retrieved from [Link]

- ResearchGate. (n.d.). Design of Macrocyclic Drugs.

-

Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Retrieved from [Link]

- Semantic Scholar. (n.d.). Exploring the Spatial Arrangement of Simple 18-Membered Hexaazatetraamine Macrocyclic Ligands in Their Metal Complexes.

-

MDPI. (n.d.). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Retrieved from [Link]

- University of Surrey. (2017). Thermodynamic aspects of macrocycles and their metal-ion complexes in solution and in the solid state.

-

Beloglazova, J., et al. (2023). Unprecedented synthesis of a 14-membered hexaazamacrocycle. PMC. Retrieved from [Link]

-

Domling, A. (n.d.). Macrocycles: MCR synthesis and applications in drug discovery. PMC. Retrieved from [Link]

-

Regueiro-Figueroa, J., et al. (n.d.). Versatile Macrocyclic Platform for the Complexation of [natY/90Y]Yttrium and Lanthanide Ions. NIH. Retrieved from [Link]

- Semantic Scholar. (n.d.). Thermodynamic and kinetic data for cation-macrocycle interaction.

-

10. Source Not Available.

- SciSpace. (n.d.). Thermodynamic and kinetic data for cation-macrocycle interaction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Macrocyclic Platform for the Complexation of [natY/90Y]Yttrium and Lanthanide Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-directed syntheses of dithiadiazacyclotetradecane macrocycles with pendant alcohol and nitro or carboxylate groups involving macrocycle ring expansion - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [openresearch.surrey.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. "Synthesis and characterization of novel macrocycles and their complexe" by Rodger F. Henry [huskiecommons.lib.niu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Foreword

The structural elucidation of macrocyclic compounds is a cornerstone of progress in coordination chemistry, materials science, and drug development. These complex structures, with their unique conformational dynamics and host-guest capabilities, demand sophisticated analytical techniques for their characterization. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing detailed atomic-level information in the solution state.

This guide focuses on 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (CAS 20934-69-4), an 18-membered macrocycle incorporating both soft sulfur and hard nitrogen donor atoms.[] While primary, fully assigned NMR spectra for this specific molecule are not widely published in peer-reviewed literature, this document serves as an expert guide on the principles and methodologies required to acquire and interpret such data. We will leverage established NMR principles and data from analogous structures to predict and analyze the expected spectral features, providing researchers with a robust framework for their own investigations.

Molecular Structure and Symmetry Considerations

Understanding the molecule's topology is the first step in predicting its NMR spectrum. 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is an 18-membered ring containing twelve carbon, four sulfur, and two nitrogen atoms.

Figure 1: Structure of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

On a time-averaged basis, assuming rapid conformational flexing at room temperature, the molecule can possess a high degree of symmetry.[2] A plane of symmetry passing through N7 and N16, and another through the midpoints of the S1-S13 and S4-S10 bonds, would render several pairs of carbons and protons chemically equivalent. This leads to the prediction of a simplified NMR spectrum:

-

¹H NMR: We would anticipate three distinct signals for the methylene (-CH₂-) protons and one signal for the amine (-NH-) protons.

-

One signal for the eight protons on carbons adjacent to two sulfur atoms (C2, C3, C11, C12).

-

One signal for the eight protons on carbons adjacent to a sulfur and a nitrogen atom (C6, C8, C15, C17).

-

One signal for the eight protons on carbons adjacent to a sulfur and another carbon (C5, C9, C14, C18).

-

-

¹³C NMR: Similarly, three signals are expected for the three chemically distinct types of methylene carbons.

This idealized symmetry can be reduced by factors such as solvent interactions, protonation of the nitrogen atoms, or slow conformational exchange on the NMR timescale, which would lead to more complex spectra.[3]

Predicted Spectral Features and Analysis

¹H NMR Spectrum

The chemical shift (δ) of protons is highly sensitive to the electronegativity of neighboring atoms.[4] Protons on carbons adjacent to heteroatoms are deshielded, causing them to resonate at a higher chemical shift (further downfield) compared to simple alkanes.

-

-S-C H₂-CH₂ -S- Protons: The sulfur atoms will deshield these protons. We can expect their signal to appear in the range of δ 2.5 - 3.0 ppm .

-

-S-C H₂-CH₂ -N- Protons: The nitrogen atom is more electronegative than sulfur. Therefore, the protons on the carbons adjacent to nitrogen (C6, C8, C15, C17) will be more deshielded than those adjacent only to sulfur. A chemical shift in the range of δ 2.8 - 3.5 ppm is expected. The protons on the carbons once removed from nitrogen (C5, C9, C14, C18) would appear slightly more upfield within a similar range.

-

-N H- Protons: The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5] It can appear as a broad or sharp signal anywhere from δ 1.0 - 5.0 ppm . Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -NH signal to disappear due to proton-deuterium exchange.

Multiplicity: Assuming free rotation around the C-C bonds, adjacent, non-equivalent methylene groups will split each other's signals into triplets (following the n+1 rule, where n=2). Therefore, we would predict that the methylene proton signals would appear as triplets. In practice, especially in cyclic systems, these can often appear as more complex multiplets due to conformational rigidity or overlapping signals.[6]

¹³C NMR Spectrum

The principles for predicting ¹³C chemical shifts are similar. Carbons bonded to electronegative atoms are deshielded and appear at higher ppm values.

-

-S-C H₂-C H₂-S- Carbons: These carbons (C2, C3, C11, C12) are directly attached to sulfur. A predicted chemical shift would be in the range of δ 30 - 40 ppm .

-

-S-C H₂-C H₂-N- Carbons: The carbons adjacent to the highly electronegative nitrogen (C6, C8, C15, C17) will be the most deshielded, likely appearing in the δ 45 - 55 ppm range. The carbons once removed (C5, C9, C14, C18) would be slightly less deshielded, perhaps in the δ 35 - 45 ppm range.

The following table summarizes the predicted NMR data.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -S-CH₂ -CH₂ -S- | 2.5 - 3.0 | Triplet / Multiplet | 30 - 40 |

| -S-CH₂ -CH₂ -N- | 2.8 - 3.5 | Triplet / Multiplet | 35 - 55 |

| -NH - | 1.0 - 5.0 (variable) | Singlet (broad or sharp) | N/A |

Recommended Experimental Protocol

Acquiring high-quality, interpretable NMR data requires careful sample preparation and parameter selection. The following workflow is recommended for the characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

Figure 2: Recommended workflow for NMR analysis.

Step-by-Step Methodology

-

Solvent Selection: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its good solubilizing power and minimal signal overlap. However, if the -NH proton signal is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it slows down proton exchange, resulting in sharper -NH signals that show coupling to adjacent protons.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified macrocycle.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution, which is crucial for resolving potentially overlapping multiplet signals in macrocycles.[7]

-

Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. An improperly shimmed sample will result in broad, distorted peaks.

-

-

¹H NMR Acquisition:

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

-

Pulse Angle: Use a 30° or 45° flip angle to allow for a shorter relaxation delay between scans, increasing signal-to-noise over time.

-

Number of Scans: For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Technique: Use a standard proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon environment, simplifying interpretation.

-

Spectral Width: A width of 220-240 ppm is standard for organic molecules.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. This may take from 30 minutes to several hours.

-

-

Advanced Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). This is invaluable for confirming which -CH₂- groups are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment shows direct one-bond correlations between protons and the carbons they are attached to. This is the most definitive way to assign protonated carbons.

-

Conclusion

While a definitive, published dataset for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane remains elusive, a combination of structural analysis, symmetry considerations, and knowledge of chemical shift trends allows for a robust prediction of its ¹H and ¹³C NMR spectra. The true value of NMR lies not just in fingerprinting known compounds, but in its power to elucidate the structure of new ones. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality data. Subsequent analysis, guided by the principles discussed herein and aided by 2D correlation experiments, will enable the unambiguous structural confirmation and conformational analysis of this and other complex macrocyclic systems.

References

- Hosseini, M. W. (2005). An introduction to molecular tectonics. Crystal Engineering Communications, 7(61), 393-399.

- Yatsimirsky, A. K. (2013). Principles and practice of kinetic/mechanistic analysis of chemical reactions in solution. John Wiley & Sons. (Note: General reference for reaction analysis, relevant to understanding molecular dynamics in solution.)

- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. (Note: Standard undergraduate text for understanding basic NMR principles.)

- Gunther, H. (2013). NMR spectroscopy: basic principles, concepts and applications in chemistry. John Wiley & Sons.

-

ResearchGate. (n.d.). 1H NMR spectra of macrocycles 3a–d, with key proton resonances for.... Image from Publication. Available at: [Link][2]

-

TCU Digital Repository. (2024). IMPLICATIONS OF STERIC CONGESTION ON SHEET FORMATION: 26-ATOM MACROCYCLES. Thesis. Available at: [Link][7]

-

Rohovec, J., et al. (2008). Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms. Dalton Transactions, (21), 2763-2771. (Note: The supplementary information discusses conformational effects in cyclam derivatives.) Available at: [Link][3]

-

University of East Anglia. (n.d.). Chemical shifts. NMR Spectroscopy Course Material. Available at: [Link][5]

-

STEM Journal. (2021). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. Available at: [Link][4]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry. (Note: Standard chemical reference for properties and CAS numbers.)

-

YouTube. (2019). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. Available at: [Link][6]

Sources

Introduction: The Unique Role of Sulfur in Macrocyclic Chemistry

An In-Depth Technical Guide to the Coordination Chemistry of Sulfur-Containing Macrocyclic Ligands

For Researchers, Scientists, and Drug Development Professionals

The field of macrocyclic chemistry, launched by the seminal discoveries of Pedersen, Lehn, and Cram, has provided chemists with powerful tools for selective molecular recognition.[1] While crown ethers with their oxygen donor atoms are renowned for their affinity towards alkali and alkaline earth metals, the substitution of oxygen with sulfur—a softer, more polarizable donor atom—fundamentally alters the coordination properties of the macrocycle. This guide delves into the coordination chemistry of thia-macrocycles, exploring how the unique electronic and structural features of sulfur-containing ligands give rise to novel complexes with significant potential in catalysis, sensing, and medicine.

The affinity of these ligands is governed by the Hard and Soft Acids and Bases (HSAB) principle. Sulfur, being a soft donor, exhibits a strong preference for soft metal ions such as copper(I), silver(I), palladium(II), and mercury(II). This inherent selectivity is a cornerstone of their utility. Furthermore, the discovery of thioether coordination to copper in biological systems, such as blue copper proteins, has spurred significant interest in mimicking these natural structures to understand their high redox potentials and rapid electron transfer rates.[2] The flexible nature of thioether donors within a macrocyclic framework allows for both endo- and exo-coordination, leading to the formation of simple mononuclear complexes or complex, sulfur-bridged polymeric networks.[1] This structural versatility opens a vast chemical space for the design of functional metal-macrocyclic systems.

Part 1: Synthesis of Thia-Macrocyclic Ligands

The synthesis of macrocycles is often challenging due to the entropic penalty associated with cyclization.[3] Multistep procedures and precise control over reaction conditions are typically required to favor the desired intramolecular reaction over competing intermolecular polymerization.[4][5] Two primary strategies have proven effective for the synthesis of thia-macrocycles.

High-Dilution Technique

The high-dilution method is a classic approach that relies on maintaining very low concentrations of the reacting species. By slowly adding the reactants to a large volume of solvent, the probability of two ends of the same molecule finding each other is increased relative to the probability of two different molecules reacting. This kinetically favors the formation of the cyclic product. The primary drawback is the use of large solvent volumes, which can be impractical for large-scale synthesis.

Metal-Templated Synthesis

The metal-template effect offers a more efficient route. In this approach, a metal ion is used as a scaffold to pre-organize the acyclic precursor molecules into a conformation that facilitates cyclization. The metal ion holds the reactive ends in close proximity, dramatically increasing the effective molarity and promoting the ring-closing reaction. The choice of the template metal ion is crucial; it must have a suitable size and coordination geometry to bind the precursor and facilitate the desired cyclization. After the macrocycle is formed, the template ion can often be removed, although in some cases it remains as part of the final complex.

Caption: Synthetic pathways for thia-macrocycles.

Experimental Protocol: Synthesis of 1,4,8,11-Tetrathiacyclotetradecane ([6]aneS₄)

This protocol describes a typical synthesis of a well-studied tetrathia macrocycle using the high-dilution technique.

Materials:

-

1,3-Propanedithiol

-

1,5-Dichloro-3-thiapentane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (degassed)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Reactant Solutions:

-

Solution A: Dissolve 1,3-propanedithiol (e.g., 10 mmol) and sodium ethoxide (20 mmol) in 250 mL of degassed absolute ethanol in a flask. This generates the sodium thiolate salt in situ.

-

Solution B: Dissolve 1,5-dichloro-3-thiapentane (10 mmol) in 250 mL of degassed absolute ethanol.

-

-

Cyclization Reaction:

-

Set up a 2 L three-neck flask equipped with a mechanical stirrer and two dropping funnels containing Solution A and Solution B.

-

Add 500 mL of degassed absolute ethanol to the reaction flask and bring it to a gentle reflux.

-

Simultaneously add Solution A and Solution B dropwise to the refluxing ethanol over a period of 8-10 hours with vigorous stirring. The slow addition is critical to maintain high dilution.

-

-

Work-up:

-

After the addition is complete, continue refluxing for an additional 2 hours.

-

Allow the mixture to cool to room temperature. A white precipitate of NaCl will form.

-

Remove the NaCl by filtration.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude oily residue.

-

-

Purification:

-

Dissolve the residue in a minimal amount of dichloromethane.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/DCM gradient).

-

Combine the fractions containing the desired product and evaporate the solvent.

-

-

Characterization:

-

The final product, a white solid, should be characterized to confirm its identity and purity.

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the macrocycle.

-

The yield for such reactions is typically in the range of 20-40%.

-

Part 2: Coordination Principles and Structural Diversity

The coordination behavior of thia-macrocycles is a product of several factors: the soft nature of the sulfur donors, the ring size of the macrocycle, and the conformational flexibility of the ligand. These ligands can behave as tetradentate, bidentate, or even bridging ligands depending on the metal ion and reaction conditions.[6]

Group 10 and 11 metal ions, being soft Lewis acids, form particularly stable complexes. For instance, palladium(II) and platinum(II), with their d⁸ electron configuration, favor a square-planar geometry, which is readily adopted by 14-membered tetrathia macrocycles like[7]aneS₄.[8] Silver(I) complexes are also common, with the final structure often influenced by the counter-anion, leading to diverse assemblies such as M₂L₂, M₆L₄, or discrete M₂L complexes.[9]

The flexibility of the macrocycle allows the sulfur lone pairs to be directed either into the cavity (endo) for metal binding or away from it (exo). This dual capability enables the formation of not only simple mononuclear complexes but also extended, sulfur-bridged coordination polymers.[1]

Caption: Endo-coordination in a metal-tetrathia complex.

Metal Ion Selectivity

The ability of a macrocyclic ligand to selectively bind a specific metal ion from a mixture is one of its most valuable properties. This selectivity is influenced by a combination of the HSAB principle and the "macrocyclic effect," which describes the enhanced stability of macrocyclic complexes compared to their acyclic analogues.[10]

The "hole size" of the macrocycle plays a critical role. A good match between the ionic radius of the metal and the cavity size of the ligand leads to more stable complexes.[10][11] For thia-macrocycles, this principle is modulated by the soft nature of sulfur. They exhibit exceptionally high affinity for soft heavy metals, a property that is exploited in chelation therapy.

A recent study investigated a series of sulfur-rich macrocycles for their ability to sequester toxic Cd²⁺ ions.[5] The thermodynamic stability of the resulting complexes was quantified, highlighting the superior efficacy of certain designs.

| Ligand | Backbone Structure | pCd Value |

| DO4S | Cyclen-based | 19.8 |

| EDTA | Acyclic standard | 16.7 |

| DTPA | Acyclic standard | 17.4 |

| DMSA | Acyclic standard | 13.2 |

| NO3S | - | 11.0 |

| TRI4S | - | 10.9 |

| pCd = -log[Cd²⁺]free at pH 7.4, 10 µM total ligand, 1 µM total Cd²⁺. A higher value indicates stronger binding. Data from[5]. |

As the table shows, the DO4S macrocycle forms a significantly more stable complex with cadmium than established chelating agents like EDTA, underscoring the potential for developing advanced therapies for heavy metal poisoning.[5]

Part 3: Applications in Research and Development

The unique properties of metal-thia-macrocycle complexes have led to their application in diverse fields, from industrial catalysis to cutting-edge drug development.

Homogeneous Catalysis

The ability to stabilize metal ions in various oxidation states and provide a well-defined coordination environment makes these complexes effective catalysts.[12] The presence of sulfur in the ligand backbone can impart unique activity, selectivity, and stability to the catalyst.[13] Silver(I) complexes of thioethers have been shown to be effective catalysts for reactions such as the tandem addition/cycloisomerization of alkynes.[9] Furthermore, metal complexes with sulfur-containing ligands are being explored for the reaction of CO₂ with epoxides, a process for producing valuable cyclic carbonates and polycarbonates.[13][14]

Heavy Metal Sensing and Chelation Therapy

The high affinity and selectivity of thia-macrocycles for toxic heavy metals make them ideal candidates for both sensing and therapeutic applications. As demonstrated with cadmium, sulfur-rich macrocycles can be designed to be highly effective chelators, forming stable and biologically inert complexes that can be safely excreted from the body.[5] This provides a promising avenue for developing new treatments for poisoning by metals like cadmium, mercury, and lead.

Drug Development and Radiopharmaceuticals

The incorporation of sulfur atoms into molecules is a well-established strategy in medicinal chemistry, with many FDA-approved drugs containing sulfur.[15] Macrocyclic complexes offer a robust platform for drug design. Their excellent guest selectivity can be harnessed for drug delivery systems, where a therapeutic agent is encapsulated and released under specific physiological conditions, such as a change in pH.[3]

A particularly important application is in the field of radiopharmaceuticals. Thia-macrocycles are excellent chelators for radioisotopes of soft metals like copper (e.g., ⁶⁴Cu, ⁶⁷Cu) and technetium (⁹⁹ᵐTc), which are used in diagnostic imaging (PET, SPECT) and targeted radiotherapy. The high kinetic stability of the resulting complexes is critical to prevent the release of the radioisotope in vivo, ensuring it reaches the target tissue while minimizing off-target toxicity.

Caption: Key application areas for metal-thia-macrocycles.

Conclusion and Future Outlook

The coordination chemistry of sulfur-containing macrocyclic ligands is a rich and dynamic field. The unique properties imparted by the soft sulfur donor atoms—namely, high selectivity for soft metal ions, conformational flexibility, and the ability to stabilize multiple oxidation states—make these systems highly versatile. While significant progress has been made in their synthesis and characterization, the future holds exciting opportunities. The rational design of new ligands with tailored electronic and steric properties will continue to drive innovation. Key areas for future research include the development of more efficient and sustainable catalytic systems, the creation of highly selective sensors for environmental monitoring, and the design of next-generation radiopharmaceuticals and chelation therapies with enhanced efficacy and safety profiles. As our understanding of the intricate interplay between the macrocyclic structure and its coordination behavior deepens, the potential applications for these remarkable molecules will undoubtedly continue to expand.

References

-

Thakur, A., Trivedi, V., & Singh, R. (2022). Synthetic approaches to metal-coordination-directed macrocyclic complexes. Frontiers in Chemistry. Available at: [Link]

-

van der Pijl, F., et al. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Prasad, R. (2017). A Review on Macrocyclic Complexes. MOJ Biorg. Org. Chem. Available at: [Link]

-

Hancock, R. D. (2013). Macrocycles and their selectivity for metal ions on the basis of size. ResearchGate. Available at: [Link]

-

The University of Nottingham. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cardiff University. (2017). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. ORCA - Cardiff University. Available at: [Link]

-

Beilstein Journals. (2020). Self-assembled coordination thioether silver(I) macrocyclic complexes for homogeneous catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Ferreira, C. L., et al. (2024). Unveiling the Potential of Sulfur-Rich Macrocyclic Chelators Against Cadmium Poisoning. Inorganic Chemistry. Available at: [Link]

-

Utah State University. (1991). Synthesis of macrocyclic ligands incorporating sulfur and furan subunits. DigitalCommons@USU. Available at: [Link]

-

MDPI. (2023). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. MDPI. Available at: [Link]

-

Rullah, K. (2025). Synthetic strategies and therapeutic applications of sulfur-containing molecules. IIUM Repository. Available at: [Link]

-

MDPI. (2023). Alkali Metal-Ion Binding by a Model Macrocycle Containing a C-I···N Halogen Bonded Network: A DFT Study. MDPI. Available at: [Link]

-

MDPI. (2021). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. MDPI. Available at: [Link]

-

ACS Publications. (1996). Macrocyclic titanium thiolate metalloligands: complexation and thiolate-transfer reactions with copper(I), nickel(II), palladium(II). Inorganic Chemistry. Available at: [Link]

-

Murray, S. G., & Hartley, F. R. (1981). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. Chemical Reviews. Available at: [Link]

-

RSC Publishing. (2014). Synthesis and structural characterization of metal complexes with macrocyclic tetracarbene ligands. New Journal of Chemistry. Available at: [Link]

-

Chen, L., Thompson, L. K., & Bridson, J. N. (1992). Coordination chemistry of thioether-pyridazine macrocycles. III. Synthetic, structural, and spectroscopic studies of Cu(II), Cu(II)Cu(I), and Cu(I) complexes. Canadian Journal of Chemistry. Available at: [Link]

-

Das, P. P. (2024). CHEMISTRY OF MACRO CYCLES CONTAINING ONLY SULFUR DONORS; SOME NOTEWORTHY RESULTS. IIP Series. Available at: [Link]

-

NIH. (2023). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. National Institutes of Health. Available at: [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Synthetic approaches to metal-coordination-directed macrocyclic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the Potential of Sulfur-Rich Macrocyclic Chelators Against Cadmium Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chesci.com [chesci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structural characterization of metal complexes with macrocyclic tetracarbene ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Self-assembled coordination thioether silver(I) macrocyclic complexes for homogeneous catalysis [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic strategies and therapeutic applications of sulfur-containing molecules - IIUM Repository (IRep) [irep.iium.edu.my]

Host-guest chemistry of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

An In-Depth Technical Guide to the Host-Guest Chemistry of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, coordination properties, and application potential of the macrocyclic ligand 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, commonly referred to as[1]aneN₂S₄. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced host-guest chemistry that makes this molecule a subject of significant scientific interest.

Section 1: Foundational Principles and Synthesis

Introduction to the[1]aneN₂S₄ Macrocycle

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is an 18-membered macrocyclic compound featuring a unique arrangement of four sulfur (thia) and two nitrogen (aza) donor atoms within its ring. This specific heteroatom composition imparts a distinct chemical personality, differentiating it from its more common oxygen-based counterparts like crown ethers. The presence of soft sulfur donors makes it particularly adept at coordinating with 'soft' transition metal ions, while the harder secondary amine groups provide additional coordination sites and opportunities for hydrogen bonding. This dual-donor characteristic is the foundation of its rich and versatile host-guest chemistry.[2]

The study of such aza-thia macrocycles is driven by their potential in various fields, including the development of radiopharmaceuticals, where stable chelation of metallic radioisotopes is paramount.[2]

Synthetic Pathways

The synthesis of mixed-donor macrocycles like[1]aneN₂S₄ can be challenging compared to their oxa-aza analogues.[2] Effective synthesis typically relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. A common and effective strategy involves the reaction of precursor molecules containing the constituent fragments of the final macrocycle. For instance, the condensation of a diamine-dithiol component with a dihalide-dithioether component under basic conditions is a viable route. The choice of precursors, such as those derived from tosylamides and thiols, is critical to achieving a good yield.[2]

Caption: Figure 1. Generalized Synthetic Scheme for[1]aneN₂S₄.

Section 2: Metal Ion Complexation: A Core Competency

The defining feature of[1]aneN₂S₄ is its profound ability to form stable complexes with a variety of metal ions, particularly those classified as soft or borderline acids according to Hard-Soft Acid-Base (HSAB) theory.

Coordination Chemistry and Structural Insights

The combination of four sulfur and two nitrogen atoms provides a hexadentate coordination environment. X-ray crystallographic studies of its metal complexes, for instance with silver(I), reveal that the ligand encapsulates the metal ion within its cavity.[2] The resulting coordination geometry is often a distorted octahedron, with the metal-donor bond lengths reflecting the nature of the interaction. For example, in a silver complex, the Ag-N bond distances were found to be approximately 2.55-2.59 Å.[2] The flexibility of the 18-membered ring allows it to adapt its conformation to suit the size and coordination preferences of the guest metal ion.

Caption: Figure 2. Metal Ion Coordination within[1]aneN₂S₄.

Thermodynamics of Complexation

Understanding the stability and thermodynamics of complex formation is crucial for any application. The stability constants of[1]aneN₂S₄ complexes with various metal ions are typically determined using potentiometric (pH-metric) methods.[2] Calorimetric measurements provide further insight into the enthalpic (ΔH) and entropic (ΔS) contributions to the overall Gibbs free energy of complexation (ΔG).

For instance, studies have shown that N-alkylation of the macrocycle can lead to enhanced enthalpies of complexation, but this is often counteracted by unfavorable entropy changes.[2] This trade-off is a key consideration in ligand design, where stability must be balanced with other factors like kinetic inertness, especially in applications like radioimmunotherapy where the complex must remain intact in vivo.[2]

| Metal Ion | Log K (Methanol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Ag⁺ | 10.3 | -70.6 | -11.9 | [2] |

| Cu²⁺ | 13.1 | - | - | [3] |

| Ni²⁺ | 9.0 | - | - | - |

| Zn²⁺ | 6.5 | - | - | - |

Table 1. Representative thermodynamic data for metal complexation with[1]aneN₂S₄ and related macrocycles. Data for Cu²⁺, Ni²⁺, and Zn²⁺ are illustrative for similar dithiadiaza macrocycles and may vary.

Experimental Protocol: Potentiometric Titration for Stability Constant (Log K) Determination

-

Solution Preparation: Prepare a solution of the ligand ([1]aneN₂S₄) and the metal salt of interest in a suitable solvent (e.g., 95% methanol) with a known concentration of a background electrolyte (e.g., 0.1 M Et₄NClO₄) to maintain constant ionic strength.

-

Calibration: Calibrate a pH electrode using standard buffer solutions. For non-aqueous solvents, an empirical calibration is performed by titrating a known concentration of strong acid with a strong base to determine the electrode's response.

-

Titration: Place the solution in a thermostatted vessel. Titrate the solution with a standardized solution of a strong base (e.g., Et₄NOH).

-

Data Acquisition: Record the potential (mV) or pH reading after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: The collected titration data (pH vs. volume of titrant) is processed using a computer program (e.g., HYPERQUAD). The program refines a chemical model that includes the protonation constants of the ligand and the stability constants of the metal-ligand species to find the best fit for the experimental data.

Section 3: Recognition of Organic Molecules and Anions

While metal binding is its forte, the host-guest chemistry of[1]aneN₂S₄ is not limited to cations. The two secondary amine (N-H) groups are capable of acting as hydrogen bond donors, enabling the recognition of anions or neutral molecules containing hydrogen bond acceptors.

This behavior is well-documented in its oxygen-containing analogue, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, which forms stable complexes with organic acids through intermolecular hydrogen bonds between the protonated amine groups of the host and the carboxylate groups of the guest.[4][5] By analogy,[1]aneN₂S₄ is expected to engage in similar interactions, providing a binding site for anionic or polar organic guests.

Experimental Protocol: NMR Titration for Host-Guest Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying host-guest interactions in solution.[6]

-

Sample Preparation: Prepare a solution of the host molecule ([1]aneN₂S₄) at a fixed concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host alone.

-

Titration: Prepare a stock solution of the guest molecule. Add small, incremental aliquots of the guest stock solution to the NMR tube containing the host solution.

-

Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shifts of the host's protons, particularly the N-H protons and the adjacent CH₂ protons. A change in chemical shift upon addition of the guest indicates an interaction. The magnitude of the shift change can be used to calculate the association constant (Kₐ) by fitting the data to an appropriate binding isotherm (e.g., 1:1 binding model).

Caption: Figure 3. NMR Titration Workflow for Host-Guest Binding.

Section 4: Applications in Science and Technology

The unique binding properties of[1]aneN₂S₄ and its derivatives make them promising candidates for a range of advanced applications.

Fluorescent Chemosensors

By covalently attaching a fluorophore (a molecule that emits light upon excitation) to the[1]aneN₂S₄ scaffold, it is possible to create a fluorescent sensor. The principle relies on the binding of a specific guest (e.g., a metal ion) modulating the fluorescence properties of the attached dye. This can occur through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[7][8] For example, binding of a heavy metal ion like Cd²⁺ or Zn²⁺ to a similar aza-thia macrocycle functionalized with a quinoline fluorophore resulted in a selective "turn-on" fluorescence response.[7] Such sensors are valuable for environmental monitoring and biological imaging.

Drug Delivery Systems

Macrocyclic compounds are increasingly being investigated as components of drug delivery systems.[9][10] Their ability to encapsulate guest molecules can enhance the solubility and stability of drugs, protect them from degradation, and potentially facilitate their transport across biological membranes.[11][12] While direct encapsulation of a drug within the relatively small cavity of[1]aneN₂S₄ may be limited to smaller molecules, it can be incorporated into larger supramolecular assemblies, such as polymers or nanoparticles, to serve as a specific recognition unit or a responsive gatekeeper for controlled drug release.[9][10]

Radiopharmaceuticals

A primary driver for the development of aza-thia macrocycles has been their potential use in nuclear medicine.[2] For applications like radioimmunotherapy, a radioactive metal isotope must be attached to a targeting molecule (like an antibody) via a chelating agent. The chelator must form a complex that is both thermodynamically stable and kinetically inert under physiological conditions to prevent the release of the toxic radioisotope. The strong binding affinity of[1]aneN₂S₄ for ions like Ag⁺ suggests its potential as a robust chelator for relevant medical radioisotopes.[2]

Section 5: Conclusion and Future Outlook

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane stands as a testament to the power of rational ligand design. Its carefully arranged array of soft sulfur and hard nitrogen donors creates a versatile platform for host-guest chemistry, dominated by the strong complexation of transition metal ions but also capable of engaging in hydrogen-bond-mediated recognition of other species.

The future of this field lies in the synthesis of novel, functionalized derivatives. By appending chromophores, targeting moieties, or polymerizable groups to the macrocyclic framework, researchers can develop sophisticated sensors, targeted therapeutics, and advanced materials. Further exploration of its complexes in catalysis and its interactions with biological systems will undoubtedly uncover new and exciting applications for this remarkable molecule.

References

- Craig, A. S., Kataky, R., Matthews, R. C., & Parker, D. (1990). Synthesis of 1,10-Dithia-4,7,13,16-tetra-azacyclo-octadecane, 1-Aza-4,7-dithiacyclononane, and N,N'-1,2-Bis(1-aza-4,7-dithiacyclononyl)ethane and their Silver(I) Complexes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1523-1531.

- Bús, C., Kálmán, F. K., Kégl, T., Kunsági-Máté, S., & Kálmán, E. (2007). Complexation properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-malonate, -7,16-bis(malonate) and -7,16-bis(α-methylacetate). Inorganica Chimica Acta, 360(6), 2058-2064.

-

Shyichuk, A., Dzyuba, V., & Scharff-Poulsen, A. M. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5, 23. [Link]

-

Shyichuk, A., Dzyuba, V., & Scharff-Poulsen, A. M. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5, 23. [Link]

-

Delgado, R., da Silva, J. J. R. F., & Vaz, M. C. T. A. (1986). Thermodynamics of the formation of metal complexes of 1,4,10-trioxa-7,13-diazacyclopentadecane-N,N′-diacetic acid and of 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane-N,N′-diacetic acid. Journal of the Chemical Society, Dalton Transactions, (12), 2577-2580. [Link]

-

Wu, J. S., Liu, W. M., & Wu, S. K. (2011). Triazacryptand-based fluorescent sensors for extracellular and intracellular K+ sensing. Sensors and Actuators B: Chemical, 156(2), 858-865. [Link]

-

Wilson, J. T., & Appel, E. A. (2021). Applications of Macrocyclic Host Molecules in Immune Modulation and Therapeutic Delivery. Frontiers in Immunology, 12, 653974. [Link]

-

Chen, Y., & Zhang, Y. M. (2019). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 9(11), 3295–3314. [Link]

-

Bar-Shir, A., & Avram, L. (2016). Amplifying undetectable NMR signals to study host-guest interactions and exchange. Chemical Science, 7(12), 6905–6909. [Link]

-

Liu, Y., Zhou, R., & Wang, Y. (2019). A quadruple-channel fluorescent sensor array based on label-free carbon dots for sensitive detection of tetracyclines. Analytical Methods, 11(35), 4553-4559. [Link]

-

Wei, G., Allen, C. C., Hambley, T. W., Lawrance, G. A., & Maeder, M. (1995). Metal-directed syntheses of dithiadiazacyclotetradecane macrocycles with pendant alcohol and nitro or carboxylate groups involving macrocycle ring expansion. Journal of the Chemical Society, Dalton Transactions, (15), 2459-2466. [Link]

-

Bazzicalupi, C., Bencini, A., & Giorgi, C. (2020). Aza- and Mixed Thia/Aza-Macrocyclic Receptors with Quinoline-Bearing Pendant Arms for Optical Discrimination of Zinc(II) or Cadmium(II) Ions. ChemPlusChem, 85(8), 1789-1799. [Link]

- Lin, C. T., Lin, J. C., & Lee, G. H. (1995). Synthesis and 1H NMR complexation study of a novel macrocyclic polyether containing 1,1'-biazulene. Tetrahedron Letters, 36(47), 8615-8618.

-

Rajendiran, A., & Sivaraman, G. (2023). Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. Biosensors, 13(12), 1056. [Link]

-

Bar-Shir, A., & Avram, L. (2016). Amplifying undetectable NMR signals to study host–guest interactions and exchange. Chemical Science, 7(12), 6905–6909. [Link]

-

Li, Y., Wang, Y., & Chen, Y. (2023). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Pharmaceutics, 15(3), 949. [Link]

Sources

- 1. Fluorescent Sensor Arrays Can Predict and Quantify the Composition of Multicomponent Bacterial Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Metal-directed syntheses of dithiadiazacyclotetradecane macrocycles with pendant alcohol and nitro or carboxylate groups involving macrocycle ring expansion - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amplifying undetectable NMR signals to study host–guest interactions and exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aza- and Mixed Thia/Aza-Macrocyclic Receptors with Quinoline-Bearing Pendant Arms for Optical Discrimination of Zinc(II) or Cadmium(II) Ions [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Applications of Macrocyclic Host Molecules in Immune Modulation and Therapeutic Delivery [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Host-Guest Chemistry in Supramolecular Theranostics [thno.org]

An In-Depth Technical Guide to 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane: A Core Component in Advanced Chemical Research

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, a significant macrocyclic compound. This document serves as an essential resource for professionals in research and drug development, offering in-depth information on its chemical identity, structural characteristics, synthesis, and its burgeoning applications in coordination chemistry and beyond.

Core Identification: Nomenclature and Chemical Abstract Service (CAS) Number

Accurate identification of a chemical entity is paramount for rigorous scientific investigation. 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a macrocyclic compound featuring a complex 18-membered ring. This structure contains four thioether (thia) linkages and two secondary amine (diaza) groups, which are crucial to its chemical behavior and functionality.

While a comprehensive list of trivial or common synonyms is not extensively documented in publicly available literature, its systematic IUPAC name precisely defines its structure. The compound is officially registered under the CAS Number 20934-69-4 [1]. This identifier is critical for unambiguous database searches and procurement.

Table 1: Chemical Identity of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

| Property | Value |

| Systematic Name | 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane |

| CAS Number | 20934-69-4 |

| Molecular Formula | C₁₂H₂₆N₂S₄ |

| Molecular Weight | 326.61 g/mol |

| SMILES | C1CSCCNCCSCCSCCN1 |

Structural and Coordination Chemistry Insights

The unique architecture of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, with its alternating soft sulfur and harder nitrogen donor atoms, designates it as a versatile sexadentate ligand. This arrangement allows for the chelation of a variety of metal ions, with a particular affinity for soft or borderline transition metals due to the presence of the thioether linkages.

The crystal structure of the protonated form of this macrocycle, 7H+,16H+-1,4,10,13-tetrathia-7,16-diazacyclooctadecane bis(tetraphenylboronate), has been elucidated, confirming the 18-membered ring structure and the availability of the nitrogen and sulfur lone pairs for coordination. The conformation of the macrocycle can adapt to the geometric preferences of the coordinated metal ion, a key feature in the design of metal-based catalysts and therapeutics.

The coordination chemistry of such thia-aza macrocycles is a field of active research. The interplay between the number and type of donor atoms, ring size, and the nature of the metal ion dictates the thermodynamic stability and kinetic inertness of the resulting metal complexes. These properties are of fundamental importance in the development of radiopharmaceuticals and other targeted drug delivery systems.

Synthesis of Thia-Aza Macrocycles: A Methodological Overview

A common approach involves the reaction of a dithiol with a bis-electrophile containing nitrogen atoms. For instance, the synthesis of a related compound, 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, was achieved by reacting N,N'-bis(chloroacetyl)ethylenediamine with 2,2'-thiodiethanethiol. This suggests a modular approach where the chain lengths and heteroatoms can be varied to produce a library of related macrocycles.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for thia-aza macrocycle synthesis.

Applications in Research and Drug Development

While specific applications for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane are not extensively detailed in readily available literature, the broader class of thia-aza macrocycles holds significant promise in several areas of research and development:

-

Coordination Chemistry and Catalysis: The ability to form stable complexes with a range of transition metals makes these macrocycles attractive as ligands for catalysts in various organic transformations. The electronic and steric properties of the metal center can be fine-tuned by modifying the macrocyclic framework.

-

Radiopharmaceuticals: Aza- and thia-aza macrocycles are extensively studied for their ability to chelate radiometals for use in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. The kinetic inertness of the metal-macrocycle complex is crucial to prevent the release of the radioactive metal in vivo.

-

Biomimetic Chemistry: These macrocycles can serve as scaffolds for mimicking the active sites of metalloenzymes, providing insights into biological processes and enabling the development of enzyme inhibitors.

-

Sensors and Recognition: The selective binding of metal ions or small organic molecules by thia-aza macrocycles can be exploited in the design of chemical sensors for environmental monitoring or medical diagnostics.

The unique combination of sulfur and nitrogen donor atoms in 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane makes it a compelling candidate for further investigation in these and other emerging fields. Its potential to form stable and selective complexes with a variety of metal ions warrants deeper exploration for novel therapeutic and diagnostic applications.

Characterization Techniques

The characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane and its metal complexes relies on a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and purity of the macrocycle.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination.

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the macrocycle and its complexes in the solid state.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as N-H bonds.

-

Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Conclusion and Future Outlook